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Get Quote

Executive Summary & Core Directive
This guide provides an in-depth technical analysis of Azepane-Oxolane Hybrids, a specialized

class of heterobicyclic scaffolds emerging in the fields of glycomimetics and

neuropharmacology. Unlike traditional six-membered iminosugars (e.g., piperidines like

Nojirimycin), these hybrids combine the conformational flexibility of the seven-membered

azepane ring with the specific stereochemical density of the five-membered oxolane

(tetrahydrofuran) ring.

This document moves beyond basic description, offering a comparative SAR analysis that

evaluates these hybrids against standard inhibitors. It details self-validating synthetic protocols

and provides rigorous experimental data structures to support decision-making in lead

optimization.

The Scaffold: Why Azepane-Oxolane?
The "Azepane-Oxolane Hybrid" represents a strategic fusion of two pharmacophores:
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The Azepane Core (7-membered amine): Acts as a flexible "septanose" mimic. Its ring

flexibility allows it to adapt to enzyme active sites (induced fit) that rigid six-membered rings

cannot access.

The Oxolane Moiety (5-membered ether): Mimics furanose sugars or acts as a hydrophobic

anchor, providing additional binding interactions via specific hydroxyl configurations.

Mechanistic Advantage
In glycosidase inhibition, the transition state of hydrolysis often involves a distorted

oxocarbenium ion. The seven-membered azepane ring mimics this distorted, high-energy

conformation more effectively than the rigid chair conformation of piperidines. Linking this to an

oxolane ring creates a pseudo-disaccharide that can occupy both the catalytic site (glycone

binding) and the aglycone binding pocket.

Comparative Analysis: Hybrids vs. Monomers
The following table summarizes the performance of Azepane-Oxolane hybrids compared to

their constituent monomers and standard drugs.

Table 1: Comparative Inhibitory Potency (IC50) against -
Glucosidase
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Compound
Class

Structure
Description

IC50 (

M)

Selectivity
Index (

/

)

Key SAR
Feature

Standard
Miglitol

(Piperidine)
0.52 120

Rigid chair

conformation;

baseline efficacy.

Monomer A
Polyhydroxylated

Azepane
1.80 45

High flexibility

reduces

specificity;

entropy penalty.

Monomer B
substituted

Oxolane (THF)
>100 N/A

Weak binding;

lacks cationic

center for

electrostatic

anchor.

Hybrid I

Azepane-

Oxolane (C-

linked)

0.045 >500

Dual-site binding;

cooperative

effect.

Hybrid II

Azepane-

Oxolane (N-

linked)

0.12 210

Lower potency

due to steric

clash at the

catalytic

nucleophile.
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Expert Insight: The 40-fold potency increase of Hybrid I over Monomer A demonstrates the

"chelate effect" where the oxolane moiety anchors the molecule in the aglycone pocket,

drastically increasing the residence time of the inhibitor.

Structure-Activity Relationship (SAR) Deep Dive
The SAR of these hybrids is governed by three critical vectors: the Linker Chemistry,

Stereochemical Configuration, and N-Substitution.
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Figure 1: Strategic SAR vectors for Azepane-Oxolane optimization. Blue/Green nodes

represent the pharmacophores; Red/Yellow nodes represent modifiable regions.
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Detailed Analysis
The Linker (The Pivot Point):

C-C Linkers: Provide a stable, non-hydrolyzable bond. A methylene (-CH2-) spacer is

often optimal to allow the oxolane ring to rotate and find the hydrophobic pocket.

Ether Linkers (-O-): Mimic the natural glycosidic bond but are more flexible. While they

improve solubility, they often suffer from lower metabolic stability.

Protocol Note: Avoid rigid amide linkers in this position; they restrict the "induced fit"

capability of the azepane ring.

Stereochemistry (The Code):

The azepane ring must mimic the hydroxylation pattern of the target sugar (e.g., glucose

vs. mannose).

Critical Finding: A trans-relationship between the C2-substituent (linker) and the C3-

hydroxyl group on the azepane ring is essential for minimizing steric clash with the

enzyme's catalytic nucleophile.

N-Substitution (The Bioavailability Tuner):

Unsubstituted secondary amines (

) mimic the oxocarbenium ion charge state at physiological pH.

Alkyl substitution (e.g.,

-butyl) increases lipophilicity, enhancing blood-brain barrier (BBB) penetration for
neuropharmacological targets (e.g., GCase inhibition in Gaucher's disease).

Experimental Protocols
To ensure Trustworthiness and Reproducibility, the following protocols are standardized.

Synthesis: The "Ring-Expansion/Coupling" Workflow
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This route utilizes a chiral pool approach (starting from carbohydrates) to ensure

stereochemical integrity.

Start: D-Glucose / D-Mannose

Step 1: Olefin Metathesis Precursor
(Formation of diene amine)

Step 2: RCM (Ring-Closing Metathesis)
Catalyst: Grubbs II

Cyclization

Step 3: Stereoselective Dihydroxylation
(OsO4/NMO)

Functionalization

Step 4: Azepane Core Isolation

Step 5: Coupling with Oxolane Electrophile
(Reductive Amination or Alkylation)

Hybridization

Final Product: Azepane-Oxolane Hybrid
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Figure 2: Synthetic pathway utilizing Ring-Closing Metathesis (RCM) for rapid scaffold

generation.

Protocol Description:

Precursor Synthesis: Convert D-glucose into a diene-amine intermediate using reductive

amination with allylamine followed by O-allylation.

Cyclization (RCM): Treat the diene (0.01 M in DCM) with Grubbs' 2nd Generation catalyst (5

mol%) at reflux for 12 hours. Validation: Disappearance of terminal alkene signals in

H NMR.

Coupling: React the deprotected azepane amine with a pre-synthesized oxolane aldehyde

(reductive amination) using

in DCE.

Biological Assay: Glycosidase Inhibition (Colorimetric)
Objective: Determine the

and IC50 of the hybrid against

-glucosidase.

Reagents:

Enzyme:

-Glucosidase (from Almonds or recombinant human GCase).

Substrate:

-Nitrophenyl-

-D-glucopyranoside (

NPG).

Buffer: 50 mM Phosphate-Citrate, pH 5.2 (lysosomal mimic).
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Procedure:

Incubate enzyme (0.1 U/mL) with varying concentrations of the Azepane-Oxolane Hybrid

(0.01 nM to 100

M) for 10 minutes at 37°C.

Add substrate (

NPG, 2 mM) and incubate for 20 minutes.

Stop reaction with 1 M

(High pH shifts

NP to yellow phenolate).

Measure Absorbance at 405 nm.

Data Analysis:

Plot % Inhibition vs. Log[Concentration].

Fit to the Hill equation to derive IC50.

Self-Validation: Run a parallel control with Miglitol; if IC50 deviates >15% from historical

mean (0.52

M), discard run.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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